molecular formula C18H25N3O4 B4347310 diethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B4347310
M. Wt: 347.4 g/mol
InChI Key: WFMHWGYNSKDFFH-UHFFFAOYSA-N
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Description

Diethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: is a complex organic compound characterized by its pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of hydrazines with β-diketones or β-ketoesters to form the pyrazole core.

  • Subsequent Functionalization: Introduction of the pyridine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, to achieve cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyridine ring to pyridine-N-oxide.

  • Reduction: Reduction of the pyridine ring to form pyridine derivatives.

  • Substitution Reactions: Replacement of substituents on the pyrazole or pyridine rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Pyridine-N-oxide derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Substituted pyrazole and pyridine derivatives.

Chemistry and Biology:

  • Chemical Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

  • Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.

Medicine:

  • Pharmaceutical Research: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and inflammation.

Industry:

  • Material Science:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in disease pathways.

  • Receptor Binding: Interaction with cellular receptors to elicit biological responses.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole-based compounds with similar structural features.

  • Pyridine Derivatives: Compounds containing pyridine rings with varying substituents.

Uniqueness:

  • Structural Complexity: The presence of both pyrazole and pyridine rings in the same molecule.

  • Functional Groups: The specific arrangement and type of substituents on the rings.

This compound stands out due to its unique combination of structural elements and potential applications in various fields. Its synthesis, reactions, and applications make it a valuable subject of study in both academic and industrial research.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

diethyl 4-(1,3-dimethylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-7-24-17(22)14-11(4)19-12(5)15(18(23)25-8-2)16(14)13-9-21(6)20-10(13)3/h9,16,19H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMHWGYNSKDFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C)C)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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diethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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diethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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diethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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diethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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diethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

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